
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazin ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Piperazinring, eine Phenylgruppe und eine Methoxyphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazin umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorprodukten. Ein übliches Verfahren beinhaltet die Reaktion von 2-Hydroxy-5-methoxybenzaldehyd mit Phenylessigsäure in Gegenwart eines geeigneten Katalysators, um einen Zwischenstoff zu bilden. Dieser Zwischenstoff wird dann unter kontrollierten Bedingungen mit 4-Methylpiperazin umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu erhöhen und die Kosten zu senken. Dies könnte die Verwendung von Durchflussreaktoren, das Hochdurchsatz-Screening von Katalysatoren und fortschrittliche Reinigungstechniken umfassen, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zu einem Keton führen, während die Reduktion der Carbonylgruppe zu einem Alkohol führen kann.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Es könnte als bioaktive Verbindung mit Anwendungen in der Wirkstoffforschung und -entwicklung verwendet werden.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Wirkungen zu untersuchen, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise könnte es an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu einer biologischen Reaktion führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch in der Untersuchung, aber vorläufige Studien legen nahe, dass es Signalwege beeinflussen könnte, die mit Entzündungen und Zellproliferation zusammenhängen.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxy-5-methoxyacetophenon: Teilt die Methoxyphenylgruppe, aber es fehlt der Piperazinring.
4-Hydroxy-2-chinolone: Enthält eine ähnliche Hydroxylgruppe, hat aber eine andere Grundstruktur.
2-{[(2-hydroxy-5-methoxyphenyl)methyliden]amino}nicotinsäure: Ähnlich in der Methoxyphenylgruppe, aber es unterscheidet sich in der Gesamtstruktur.
Einzigartigkeit
1-(4-(2-Hydroxy-5-methoxyphenyl)-1-oxo-4-phenylbutyl)-4-methylpiperazin ist aufgrund seiner Kombination eines Piperazinrings mit einer Methoxyphenylgruppe einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
104688-41-7 |
|---|---|
Molekularformel |
C22H28N2O3 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
4-(2-hydroxy-5-methoxyphenyl)-1-(4-methylpiperazin-1-yl)-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H28N2O3/c1-23-12-14-24(15-13-23)22(26)11-9-19(17-6-4-3-5-7-17)20-16-18(27-2)8-10-21(20)25/h3-8,10,16,19,25H,9,11-15H2,1-2H3 |
InChI-Schlüssel |
WBGKSOGUMQKYCN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
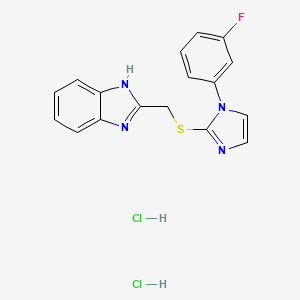
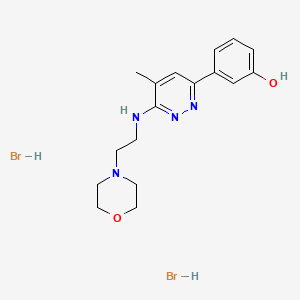

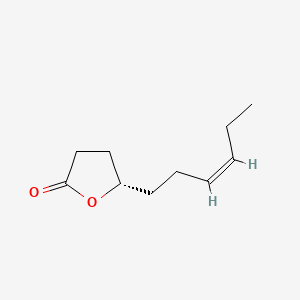

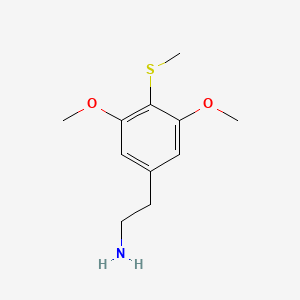
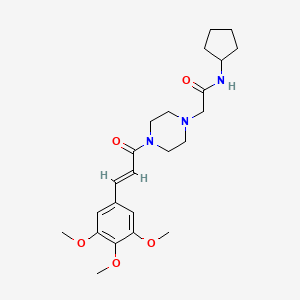
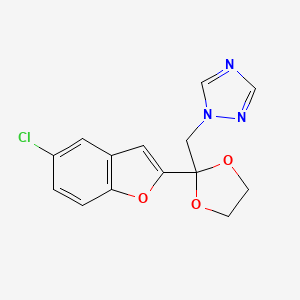
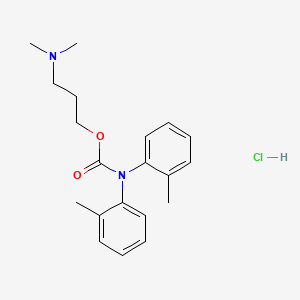



![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
